molecular formula C8H8ClNO3 B3024525 1-Chloro-4-ethoxy-2-nitrobenzene CAS No. 89979-06-6

1-Chloro-4-ethoxy-2-nitrobenzene

Cat. No.: B3024525
CAS No.: 89979-06-6
M. Wt: 201.61 g/mol
InChI Key: ALQWAAXJNRIGGE-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2-nitrobenzene (CAS 89979-06-6) is an organic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry research and development. As a substituted nitrobenzene, it features both an electron-withdrawing nitro group and an ethoxy group on a chloro-substituted aromatic ring. This specific arrangement of functional groups makes it a valuable precursor in various chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction . These reactions are fundamental methodologies for constructing complex organic molecules, including advanced materials and functional polymers. While specific therapeutic applications are not established, derivatives of chloro-nitrobenzene are utilized in the synthesis of more complex structures with potential research applications. For instance, structurally related chlorostyrylbenzene derivatives have been employed in the development of AIEE-active (Aggregation-Induced Emission Enhancement) fluorescent sensors for the detection of nitroaromatic compounds . This highlights its potential utility in materials science for creating novel sensing platforms. Handling and Safety: Researchers should consult the Safety Datasheet (SDS) for proper handling instructions. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-ethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQWAAXJNRIGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286757
Record name 1-chloro-4-ethoxy-2-nitrobenzene
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Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-06-6
Record name NSC47362
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47362
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-ethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Mechanisms and Kinetic Investigations of 1 Chloro 4 Ethoxy 2 Nitrobenzene

Elucidation of Mechanistic Pathways for Nucleophilic Aromatic Substitution

The primary mechanism by which 1-Chloro-4-ethoxy-2-nitrobenzene undergoes substitution is the SNAr pathway. This process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org

Analysis of Activating and Leaving Group Effects on Reaction Profile

The reactivity of the benzene (B151609) ring in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.org In the case of this compound, the nitro group, positioned ortho to the chlorine atom, plays a pivotal role as an activating group. It effectively delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.org

The nature of the leaving group is also a critical factor. Contrary to trends observed in SN2 reactions, where iodide is often the best leaving group, in SNAr reactions, fluoride (B91410) is typically the best leaving group among the halogens. This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.org

The ethoxy group, located para to the chlorine, is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons. However, in the context of nucleophilic aromatic substitution, its effect is more nuanced and can be influenced by the reaction conditions and the specific nucleophile involved.

Characterization of Meisenheimer Complex Intermediates

Modern analytical techniques, such as gas-phase infrared multiphoton dissociation (IRMPD) spectroscopy, have enabled the direct observation and characterization of stable Meisenheimer complexes. researchgate.net While specific studies on the Meisenheimer complex of this compound are not extensively detailed in the provided results, the principles of its formation and stabilization are well-established from studies of analogous nitro-substituted aromatic compounds. researchgate.net

Kinetic Studies and Thermodynamic Activation Parameters

Kinetic investigations provide quantitative insights into the factors governing the rate of nucleophilic aromatic substitution on this compound.

Influence of Solvent Polarity on Reaction Rates and Mechanisms

The polarity of the solvent can have a profound effect on the rates of SNAr reactions. The formation of the charged Meisenheimer complex from neutral reactants is generally favored by more polar solvents, which can stabilize the developing charge separation in the transition state. This often leads to an acceleration of the reaction rate in polar environments. The specific interactions between the solvent and the reactants, as well as the transition state, can be complex and are often analyzed using linear solvation energy relationships.

Quantitative Structure-Reactivity Relationships: Hammett and Taft Analyses

Quantitative structure-reactivity relationships (QSRRs), such as the Hammett and Taft equations, are powerful tools for dissecting the electronic effects of substituents on reaction rates. science.gov The Hammett equation, in particular, is widely used to correlate the rates and equilibrium constants of reactions of substituted benzene derivatives. science.gov

For the SNAr reaction of this compound, a Hammett plot would typically correlate the logarithm of the reaction rate constant with the substituent constant (σ) for various nucleophiles or for derivatives with different substituents on the aromatic ring. The slope of this plot, known as the reaction constant (ρ), provides information about the sensitivity of the reaction to electronic effects. A large, positive ρ value would indicate that the reaction is highly sensitive to the electronic effects of the substituents and is accelerated by electron-withdrawing groups.

Comparative Reactivity Analysis with Isomeric Chloroethoxy Nitrobenzenes and Other Halo-Nitrobenzenes

The relative positions of the substituents on the benzene ring have a dramatic impact on the reactivity of chloroethoxy nitrobenzene (B124822) isomers. For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to allow for effective resonance stabilization of the Meisenheimer complex. libretexts.org An isomer with the nitro group meta to the chlorine would be significantly less reactive. masterorganicchemistry.com

When comparing this compound to other halo-nitrobenzenes, the nature of the halogen leaving group is of primary importance. As previously mentioned, the reactivity order in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend for SN2 reactions. organicchemistrytutor.com This is because the more electronegative halogens make the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

For instance, comparing this compound with 2-Bromo-1-chloro-4-nitrobenzene in a reaction with a nucleophile like sodium ethoxide, the position of the nitro group relative to the halogens is key. stackexchange.com The nitro group at position 4 is para to the chloro group and ortho to the bromo group, activating both positions for nucleophilic attack. The relative reactivity at each site would depend on a combination of the leaving group ability and the degree of activation by the nitro group.

Spectroscopic Characterization Techniques for 1 Chloro 4 Ethoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Chloro-4-ethoxy-2-nitrobenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy of this compound, a compound with the chemical formula C8H8ClNO3, allows for the identification and assignment of the different types of protons within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.

A related compound, 2-chloro-4-nitroanisole (B1210655) (C7H6ClNO3), which has a methoxy (B1213986) group instead of an ethoxy group, shows distinct peaks in its ¹H NMR spectrum. chemicalbook.com The aromatic protons appear at δ 8.282, 8.172, and 7.017 ppm, while the methoxy protons are observed at 4.027 ppm. chemicalbook.com For this compound, the ethoxy group protons would present as a triplet and a quartet.

Detailed analysis of a similar compound, 2-bromo-1-ethoxy-4-nitrobenzene, can provide further insight. chegg.com In its ¹H NMR spectrum, the protons of the ethoxy group and the aromatic ring are clearly distinguishable. chegg.com

Interactive Data Table: ¹H NMR Data for a Related Compound (2-Chloro-4-nitroanisole)

Assignment Shift (ppm)
Aromatic Proton8.282
Aromatic Proton8.172
Aromatic Proton7.017
Methoxy Protons4.027

Note: Data is for 2-chloro-4-nitroanisole and serves as a reference. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For the related compound 1-butoxy-2-nitrobenzene (B1615586), the ¹³C NMR spectrum shows signals at δ 152.5, 140.0, 134.0, 125.5, 120.0, 114.4, 69.3, 31.0, 19.1, and 13.7 ppm. rsc.org These shifts correspond to the carbon atoms in the benzene (B151609) ring and the butoxy side chain. rsc.org A similar pattern of signals would be expected for this compound, with adjustments for the electronic effects of the chlorine and ethoxy substituents.

Interactive Data Table: ¹³C NMR Data for a Related Compound (1-Butoxy-2-nitrobenzene)

Shift (ppm)
152.5
140.0
134.0
125.5
120.0
114.4
69.3
31.0
19.1
13.7

Note: Data is for 1-butoxy-2-nitrobenzene and serves as a reference. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of a related compound, 2-chloro-1-methoxy-4-nitrobenzene, provides valuable comparative data. nist.gov Key absorptions in the IR spectrum correspond to the vibrations of the nitro group (NO₂), the C-Cl bond, the C-O ether linkage, and the aromatic ring. The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov Similarly, the IR spectrum of 1-chloro-4-nitrobenzene (B41953) shows characteristic peaks for the nitro and chloro groups attached to the benzene ring. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. The molecular weight of this compound is 201.61 g/mol . nih.govbldpharm.com

The mass spectrum of the related compound 2-chloro-1-methoxy-4-nitrobenzene is available in the NIST WebBook, which can be used to predict the fragmentation behavior of this compound. nist.gov For 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, another related molecule, predicted collision cross-section values for various adducts have been calculated, which can be useful in advanced mass spectrometry studies. uni.lu

Advanced Spectroscopic Correlations with Electronic Structure and Conformation

Advanced spectroscopic studies can provide deeper insights into the electronic structure and conformation of this compound. The electronic structure of nitroaromatic compounds like nitrobenzene (B124822) has been studied using methods such as complete active space self-consistent field (CASSCF) and multi-state second-order perturbation (MS-CASPT2) theory. nih.gov These studies help in understanding the vertical excitation energies and dissociation pathways of the molecule. nih.gov The planarity of the molecule and the orientation of the substituents, such as the nitro and ethoxy groups, can significantly influence its electronic properties. For instance, in the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar. researchgate.net

Computational Chemistry Approaches for 1 Chloro 4 Ethoxy 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a primary method for studying the electronic and geometric properties of molecules like 1-Chloro-4-ethoxy-2-nitrobenzene due to its balance of accuracy and computational cost.

DFT calculations are instrumental in predicting the three-dimensional structure of this compound. The geometry of the molecule is optimized to find the lowest energy conformation. For substituted nitrobenzenes, a key structural feature is the planarity of the molecule and the orientation of the nitro and ethoxy groups relative to the benzene (B151609) ring.

While specific conformational analysis studies on this compound are not prevalent in the literature, studies on analogous compounds provide significant insights. For instance, a study on 1-chloro-2-methyl-4-nitrobenzene revealed that the molecule is nearly planar. researchgate.netmdpi.com The dihedral angle between the nitro group and the benzene ring in this related molecule was found to be 6.2(3)°. researchgate.netmdpi.com This suggests that the nitro group in this compound is also likely to be only slightly twisted out of the plane of the benzene ring. The ethoxy group introduces additional conformational flexibility due to the rotation around the C-O bonds. Computational scans of the potential energy surface as a function of the dihedral angles involving the ethoxy group would be necessary to identify the most stable conformers.

Table 1: Predicted Geometric Parameters for a Similar Molecule (1-chloro-2-methyl-4-nitrobenzene)

Parameter Value
Dihedral Angle (NO₂ group vs. Benzene Ring) 6.2(3)°

Data sourced from a study on 1-chloro-2-methyl-4-nitrobenzene, a structurally similar compound. researchgate.netmdpi.com

DFT calculations can accurately predict various spectroscopic properties, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. For the related compound 1-chloro-2,4-dinitrobenzene (B32670), DFT calculations using the B3LYP functional with the 6-311+G** basis set have been shown to provide vibrational frequencies in good agreement with experimental values after applying appropriate scaling factors. researchgate.net This methodology can be directly applied to this compound to assign its characteristic vibrational modes, such as the stretching and bending of the C-Cl, C-O, C-N, and NO₂ groups.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for 1-chloro-2,4-dinitrobenzene have been performed, showing good correlation with experimental data. researchgate.net A similar approach for this compound would help in assigning the signals in its NMR spectra to specific nuclei in the molecule.

Investigation of Reaction Pathways and Transition States via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For nitroaromatic compounds, a common reaction is the reduction of the nitro group. Computational studies on the reduction of nitro compounds have identified key intermediates, such as nitroso species. acs.org The reaction pathways for the reduction of nitroaromatics can be complex, and computational modeling helps to understand the energetics and feasibility of different proposed mechanisms. For example, studies on the reaction of nitroxyl (B88944) (HNO) with thiols have used methods like B3LYP, MP2, and CBS-QB3 to determine the free energies of reaction and activation for various pathways. nih.gov These approaches could be applied to study the reactions of this compound, for instance, in its metabolic pathways or in its use as a synthetic intermediate.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods can provide further insights into the electronic properties of this compound.

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters. wikipedia.org Hartree-Fock (HF) is the simplest ab initio method, but more accurate results are obtained with post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. wikipedia.org For challenging systems like nitrobenzene (B124822), which exhibit strong electron correlation, multi-reference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are employed to accurately describe the electronic structure and excited states. nih.govacs.org These high-level calculations can provide benchmark data for vertical excitation energies and dissociation energies. nih.govacs.org

Semi-Empirical Methods: These methods are faster than ab initio and DFT methods because they use parameters derived from experimental data to simplify the calculations. libretexts.org While less accurate, they can be useful for studying large systems or for preliminary explorations of molecular properties. They are particularly adept at handling valence electrons, making them suitable for investigating electronic transitions and reactivity. libretexts.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the atoms over time can be simulated.

For this compound, MD simulations could be used to:

Explore the conformational landscape: By simulating the molecule over time, the various accessible conformations of the ethoxy group can be sampled, and their relative populations can be determined.

Study intermolecular interactions: MD simulations can model the interactions of this compound with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, binding affinity to target proteins, and environmental fate.

Investigate dynamic processes: MD can be used to study dynamic events like the diffusion of the molecule in a medium or conformational changes that may occur upon binding to a receptor.

Environmental Fate and Transformation Pathways of Chloroethoxy Nitrobenzenes

Biodegradation Mechanisms and Microbial Metabolism

The persistence of chloronitroaromatic compounds in the environment is largely determined by their susceptibility to microbial degradation. Microorganisms have evolved diverse metabolic strategies to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy.

While direct bacterial degradation studies on 1-Chloro-4-ethoxy-2-nitrobenzene are not extensively documented, research on structurally similar compounds, such as 1-chloro-4-nitrobenzene (B41953) (1C4NB), offers a predictive framework for its metabolism. Bacteria capable of degrading chloronitrobenzenes often employ initial reductive or oxidative attacks.

A key bacterial degradation pathway for 1C4NB, utilized by a bacterium from the Comamonadaceae family (strain LW1), involves the initial partial reduction of the nitro group to a hydroxylamino group, which is then followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. nih.gov Under anaerobic conditions, this intermediate, 2-amino-5-chlorophenol, was identified as the primary transformation product. nih.gov In the presence of oxygen, this intermediate can be further transformed. One possible fate is its conversion to 5-chloropicolinic acid, which often acts as a dead-end product. nih.gov

Alternative initial degradation steps observed for other chloronitrobenzenes include:

Complete nitro group reduction: This pathway leads to the formation of the corresponding chloroaniline. For instance, Pseudomonas species can convert 1C4NB to 4-chloroaniline. nih.gov

Oxidative dehalogenation: A dioxygenase enzyme could attack the aromatic ring, leading to the removal of the chlorine atom and the formation of a nitrocatechol. nih.gov

Reductive dehalogenation: The chlorine atom is removed and replaced with a hydrogen atom, which would form 4-ethoxynitrobenzene from this compound. nih.gov

The specific pathway undertaken by microorganisms for this compound would depend on the microbial species present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). The ethoxy group may influence the preferred metabolic route compared to its non-ethoxylated counterpart.

Table 1: Potential Bacterial Degradation Intermediates of Chloroethoxy Nitrobenzenes (based on 1-chloro-4-nitrobenzene metabolism)

Intermediate Compound Precursor Compound Degradation Pathway Reference
2-Amino-5-chlorophenol 1-Chloro-4-nitrobenzene Partial nitro reduction & Bamberger rearrangement nih.gov
4-Chloroaniline 1-Chloro-4-nitrobenzene Complete nitro reduction nih.gov
5-Chloropicolinic Acid 2-Amino-5-chlorophenol Aerobic transformation (dead-end product) nih.gov
4-Nitrocatechol 1-Chloro-4-nitrobenzene Oxidative dehalogenation nih.gov

The biodegradation of chloroethoxy nitrobenzenes is mediated by specific enzymes. Nitroreductases are crucial enzymes that catalyze the reduction of the nitro group, a common initial step in the breakdown of nitroaromatic compounds. nih.gov These enzymes can perform either partial or complete reduction of the nitro group, leading to different downstream metabolic pathways.

Abiotic Environmental Transformation Processes

In addition to microbial activity, abiotic factors play a role in the transformation of this compound in the environment. These processes include photochemical degradation by sunlight and chemical breakdown through hydrolysis.

Nitroaromatic compounds can undergo photochemical degradation when exposed to ultraviolet (UV) radiation from sunlight. epa.gov Studies on nitrobenzene (B124822) show that UV radiation, particularly at shorter wavelengths like 254 nm, can lead to significant degradation, achieving removal rates of nearly 100% in the presence of an oxidizing agent like persulfate. scielo.org.mx The degradation efficiency is influenced by the wavelength of the UV light and the presence of photosensitizers or reactive oxygen species in the water. scielo.org.mx The process involves the absorption of light energy by the nitroaromatic molecule, leading to an excited state that can then undergo various reactions, including cleavage or transformation of the substituents. For this compound, photolysis would likely involve reactions of the nitro group and potential cleavage of the C-Cl bond.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a chloronitrobenzene to hydrolysis depends significantly on the substitution pattern of the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group (NO₂), ortho and para to the chlorine atom, activates the ring for nucleophilic aromatic substitution. youtube.com

For example, 1-chloro-2,4-dinitrobenzene (B32670) readily undergoes hydrolysis when heated with aqueous sodium hydroxide (B78521) to form 2,4-dinitrophenol. youtube.com The reaction proceeds through an addition-elimination mechanism where a hydroxyl group attacks the carbon atom bearing the chlorine, forming a transient intermediate, followed by the elimination of the chloride ion. youtube.com Given that this compound has a nitro group ortho to the chlorine atom, it is expected to be susceptible to hydrolysis, likely yielding 4-ethoxy-2-nitrophenol. The rate of this reaction under typical environmental pH and temperature conditions would determine its environmental persistence.

Environmental Distribution and Compartmentalization Modeling (e.g., Fugacity Models)

Fugacity models are used to predict the environmental distribution of a chemical by estimating how it partitions between different environmental compartments like air, water, soil, and biota. The partitioning behavior is governed by the chemical's physical properties, such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility.

For the related compound 1-chloro-2-nitrobenzene, a Level I fugacity model predicts that it will primarily partition into water (65.4%) and air (32.9%), based on its log Kow of 2.24. The compound 4-Chloro-1-ethoxy-2-nitrobenzene, an isomer of the target compound, has a calculated XLogP3 (a computed log Kow) of 2.6. This value suggests a moderate potential for bioaccumulation in aquatic organisms and partitioning into organic matter in soil and sediment.

Based on this Log Kow value, a conceptual fugacity model for this compound would suggest a distribution across multiple compartments. It would be present in water but also show a tendency to volatilize into the air and adsorb to soil and sediments. Its moderate lipophilicity indicates a potential for bioconcentration in aquatic food chains.

Table 2: Conceptual Environmental Compartmentalization of this compound

Environmental Compartment Predicted Tendency Rationale Reference
Water High Moderate water solubility expected for a polar nitroaromatic.
Air Moderate Volatility is expected, leading to atmospheric distribution.
Soil/Sediment Moderate The Log Kow of 2.6 suggests adsorption to organic matter.

Applications in Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

1-Chloro-4-ethoxy-2-nitrobenzene serves as a valuable building block in organic synthesis. Chlorinated nitroaromatic compounds are recognized as important precursors for creating a variety of industrial chemicals. The reactivity of the molecule is dictated by its functional groups, which can be targeted individually or in concert to construct more elaborate molecular structures.

The primary transformations involve the nitro group and the chloro substituent. The nitro group can be readily reduced under various catalytic conditions to form the corresponding aniline (B41778) derivative, 4-chloro-2-ethoxyaniline. This amine functionality opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic systems. The chloro group, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

The synthesis of related compounds highlights the utility of this substitution pattern. For instance, the isomeric 2-chloro-1-ethoxy-4-nitrobenzene (B1602237) can be formed by heating 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com Furthermore, compounds from the family of chlorinated nitroaromatics are established starting materials for producing complex heterocyclic compounds. mdpi.comresearchgate.net

Table 1: Synthetic Utility of Functional Groups in this compound

Functional GroupPositionCommon TransformationResulting FunctionalityPotential Subsequent Reactions
Nitro (-NO₂)2Catalytic ReductionAmine (-NH₂)Diazotization, Acylation, Schiff Base Formation
Chloro (-Cl)1Nucleophilic Aromatic SubstitutionVarious (e.g., -OR, -NR₂, -SR)Further functional group manipulation
Ethoxy (-OCH₂CH₃)4Generally stableEtherCleavage under harsh conditions (rarely desired)

Role in the Preparation of Functionalized Aromatic Scaffolds for Materials Development

The structure of this compound is a prime example of a functionalized aromatic scaffold that can be elaborated into materials with specific properties. Its derivatives have found use in the production of dyes and other functional materials where the electronic nature of the aromatic system is crucial.

Specifically, chlorinated nitroaromatics are used as intermediates in the industrial synthesis of azo and sulfur dyes. mdpi.com The synthesis of azo dyes, for example, would typically involve the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic system. The substituents on the benzene (B151609) rings of the final azo compound determine its color and lightfastness properties. The presence of the ethoxy and chloro groups on the original scaffold allows for fine-tuning of the electronic and, therefore, the optical properties of the resulting dye molecule.

Table 2: Application of Scaffolds Derived from this compound

Derived Scaffold TypeKey Synthetic StepApplication AreaFunction of Substituents
Azo CompoundsReduction of nitro group, diazotization, azo couplingDyes & PigmentsTune color, solubility, and binding properties
Substituted AnilinesReduction of nitro groupPharmaceutical and Agrochemical IntermediatesProvide a core structure for building active molecules
Phenazine/Phenoxazine DerivativesCondensation reactions post-nitro reductionFunctional Dyes, Organic ElectronicsForm the core of a larger, rigid, and electronically active system

Development of Catalysts and Reagents Derived from Substituted Nitrobenzenes

While much research focuses on the catalytic reduction of nitrobenzenes, the resulting products—substituted anilines—are themselves valuable precursors for creating specialized reagents and ligands for catalysis. researchgate.netdtic.milmdpi.com The transformation of a substituted nitrobenzene (B124822), such as this compound, into its corresponding aniline is the critical first step in this process.

The resulting aniline, 4-chloro-2-ethoxyaniline, possesses a nucleophilic amine group that can be further functionalized. For example, it can be reacted with aldehydes or ketones to form Schiff bases. These Schiff bases often act as chelating ligands, capable of binding to transition metal ions (e.g., Palladium, Platinum, Copper) to form organometallic complexes. researchgate.net These complexes can function as highly efficient and selective catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the catalyst can be precisely tuned by modifying the substituents on the original aromatic ring, demonstrating how the initial scaffold influences the performance of the final catalytic system.

Table 3: Hypothetical Pathway to a Catalyst from this compound

StepProcessDescription
1ReductionThe nitro group of this compound is reduced to an amine, yielding 4-chloro-2-ethoxyaniline.
2Ligand SynthesisThe resulting aniline is reacted with a suitable carbonyl compound (e.g., salicylaldehyde) to form a Schiff base ligand.
3ComplexationThe Schiff base ligand is mixed with a metal salt (e.g., Palladium(II) acetate) to form a stable organometallic complex.
4ApplicationThe resulting metal complex is used as a catalyst in a chemical reaction, such as a Heck or Suzuki cross-coupling.

Emerging Research and Future Directions in Chloroethoxy Nitrobenzene Science

Exploration of Novel Catalytic Systems for C-X and C-C Bond Transformations

The carbon-chlorine (C-Cl) bond in 1-Chloro-4-ethoxy-2-nitrobenzene, while traditionally considered less reactive than its bromine or iodine counterparts, is a key target for functionalization through cross-coupling reactions. The development of highly active and robust catalytic systems capable of activating this bond is a major focus of current research, aiming to provide more cost-effective and atom-economical synthetic routes.

Palladium-based catalysts remain at the forefront of this research. Recent studies have highlighted the efficacy of palladium complexes with specialized ligands for facilitating C-C and C-N bond formation from aryl chlorides. For instance, β-diketiminatophosphane palladium complexes have demonstrated exceptional activity in Heck and Buchwald-Hartwig coupling reactions of aryl chlorides under mild conditions, including at room temperature. organic-chemistry.org These catalysts have shown high tolerance for various functional groups and have been successful in coupling sterically hindered substrates. organic-chemistry.org

The Suzuki-Miyaura coupling, a powerful method for creating C-C bonds, is also being adapted for less reactive aryl chlorides. Research on the Suzuki-Miyaura cross-coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid has demonstrated the potential for high yields, and similar principles are being applied to chloro-analogs. researchgate.netresearchgate.net The use of N-heterocyclic carbene (NHC)-palladium(II) complexes supported on materials like graphene oxide is an emerging strategy to enhance catalyst stability and reusability, offering eco-friendly reaction conditions and reduced catalyst loading. researchgate.net

The Heck reaction, which couples aryl halides with alkenes, has also seen significant advancements. nih.gov Efficient palladium-catalyzed Heck reactions of aryl chlorides can now be achieved under milder conditions, with temperatures as low as 80 °C, by using organic ionic bases such as n-Bu4N+OAc−. researchgate.netacs.org These improved protocols expand the scope of compatible olefins and offer higher product yields. researchgate.net The development of these catalytic systems is crucial for the versatile functionalization of this compound, enabling the synthesis of a wide array of more complex molecules.

Table 1: Comparison of Catalytic Systems for C-X and C-C Bond Transformations

Reaction Type Catalyst System Key Advantages Relevant Substrates
Heck Coupling β-diketiminatophosphane Pd complex High activity at room temperature, suitable for sterically hindered substrates. organic-chemistry.org Aryl chlorides, aryl dichlorides. organic-chemistry.org
Buchwald-Hartwig Coupling β-diketiminatophosphane Pd complex High yields at room temperature, couples diverse amines. organic-chemistry.org Aryl chlorides. organic-chemistry.org
Heck Coupling Pd(OAc)₂ with n-Bu₄N⁺OAc⁻ Mild reaction conditions (80 °C), tolerates a wider range of olefins. researchgate.netacs.org Activated and nonactivated aryl chlorides. acs.org
Suzuki-Miyaura Coupling NHC-Pd complex on graphene oxide Eco-friendly, minimal catalyst loading, reusable catalyst. researchgate.net 1-bromo-4-nitrobenzene, other aryl halides. researchgate.net

Application of In-Situ Spectroscopic Techniques for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions, improving yields, and ensuring process safety. In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are becoming indispensable tools in the study of this compound transformations.

Raman and Attenuated Total Reflection Infrared (ATR-IR) spectroscopy are particularly powerful for this purpose. youtube.comrsc.org These non-invasive techniques can track the concentration changes of reactants, intermediates, products, and byproducts throughout a reaction without the need for sampling. youtube.comyoutube.com For instance, in-situ Raman spectroscopy can be used to monitor the disappearance of the characteristic vibrational bands of this compound and the appearance of new bands corresponding to the product in a nucleophilic aromatic substitution (SNAr) reaction. youtube.comyoutube.com This provides valuable kinetic data and can help identify transient intermediates that offer clues about the reaction pathway. researchgate.netacs.org

Recent research has employed in-situ ATR-IR spectroscopy to study the kinetics and mechanisms of complex reactions, such as the synthesis of bisphenol F, demonstrating its utility in optimizing industrial processes. rsc.org The application of such techniques to the reactions of this compound could elucidate the finer details of its SNAr mechanisms. While the classical SNAr mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer complex, recent studies combining kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.govspringernature.com In-situ spectroscopy can provide the experimental data needed to distinguish between these pathways for specific substrate-nucleophile combinations involving this compound.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Gained Potential Application for this compound
In-Situ Raman Spectroscopy Real-time concentration profiles of reactants and products, identification of intermediates, kinetic data. acs.orgmdpi.com Elucidating the mechanism of nucleophilic aromatic substitution, optimizing reaction endpoints.
In-Situ ATR-IR Spectroscopy Monitoring functional group transformations, reaction kinetics, and mechanisms. rsc.org Studying the kinetics of etherification or amination reactions.
1H and 13C NMR Spectroscopy Structural identification of intermediates and products. nih.gov Characterizing the products of biotransformation or catalytic reactions. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity Modeling

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is heralding a new era of predictive science. eurekalert.orgscispace.com These computational tools are increasingly being used to forecast reaction outcomes, plan synthetic routes, and model the reactivity of complex molecules like this compound, thereby accelerating the pace of research and development. nih.govnih.gov

ML models can be trained on large datasets of chemical reactions to predict the products of unknown reactions with a high degree of accuracy. acs.orginnovations-report.comsciencedaily.com For a molecule like this compound, AI can predict the most likely site of reaction (e.g., nucleophilic substitution at the chlorine-bearing carbon versus reactions involving the nitro or ethoxy groups) under various conditions. eurekalert.org This predictive power can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed.

Furthermore, AI is being employed for retrosynthesis, where the model suggests a step-by-step synthetic pathway to a target molecule. This can be particularly valuable for designing efficient syntheses of derivatives of this compound.

In the realm of reactivity modeling, computational chemistry methods, such as Density Functional Theory (DFT), are used to calculate molecular properties that correlate with reactivity. nih.gov For nitroaromatic compounds, properties like the one-electron reduction potential can be calculated and used in quantitative structure-activity relationships (QSAR) to predict reaction rates. ML models can learn from these computationally generated datasets to make rapid predictions of reactivity for new compounds, bypassing the need for time-consuming quantum chemical calculations for every molecule. rsc.org The integration of these predictive models into the research workflow for this compound will undoubtedly lead to the faster discovery of novel reactions and materials. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Chloro-4-ethoxy-2-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of this compound typically involves sequential functionalization of benzene derivatives. Key steps include:

  • Nitration and Chlorination: Directing group effects (ethoxy and chloro) must be considered. For example, nitration of 1-chloro-4-ethoxybenzene requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-nitro substitution, leveraging the ethoxy group's strong para-directing influence .
  • Solvent and Reagent Optimization: Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) shows that solvents like dichloromethane and reagents like thionyl chloride improve reaction efficiency. Prolonged reflux (4–12 hours) enhances conversion rates but may increase side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.